
3,5-Dibromobenzoic acid
Overview
Description
3,5-Dibromobenzoic acid (C₇H₄Br₂O₂) is a halogenated benzoic acid derivative with bromine atoms at the 3- and 5-positions of the aromatic ring. Its molecular weight is 279.92 g/mol, and it has a melting point of 216–224°C . The compound is commercially available with purity levels up to 98% and is widely used in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki, Sonogashira) and as a precursor for pharmaceuticals and supramolecular assemblies . Its IUPAC name is this compound, and its SMILES representation is OC(=O)C1=CC(Br)=CC(Br)=C1 .
Preparation Methods
3,5-Dibromobenzoic acid can be synthesized through several methods. One common synthetic route involves the bromination of anthranilic acid, followed by diazotization and subsequent reactions . The bromination reaction is typically carried out at around 20°C. After the reaction, the crystals are filtered and washed with hot water to remove any residual anthranilic acid and hydrochloric acid. The product is then recrystallized using acetic acid to obtain o-amino-3,5-dibromobenzoic acid. This intermediate is then diazotized using sodium nitrite in hydrochloric acid at approximately 0°C. The resulting diazonium salt is added in batches to ethanol containing calcium sulfate at 60-70°C. After the addition is complete, the mixture is stirred for 10 minutes, filtered, and the crude product is recrystallized with ethanol to obtain the final this compound .
Chemical Reactions Analysis
3,5-Dibromobenzoic acid undergoes various types of chemical reactions, including substitution, reduction, and coupling reactions.
Substitution Reactions: The bromine atoms in this compound can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can replace bromine atoms with nucleophiles such as amines or thiols under suitable conditions.
Reduction Reactions: The carboxylic acid group in this compound can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Coupling Reactions: this compound can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form biaryl compounds.
Scientific Research Applications
3,5-Dibromobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-dibromobenzoic acid and its derivatives depends on the specific application and targetThese interactions can affect various biological pathways and molecular targets, leading to the observed biological activities .
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
Table 1: Comparison of Halogenated Benzoic Acid Derivatives
Key Observations :
- Substituent Effects : The addition of a hydroxyl group (e.g., 3,5-dibromo-4-hydroxybenzoic acid) increases molecular weight and polarity, lowering the melting point compared to this compound .
- Halogen Position : 2,5-Dibromobenzoic acid exhibits a lower melting point (180–182°C) due to reduced symmetry compared to the 3,5-isomer .
Cross-Coupling Reactions
- This compound undergoes Sonogashira coupling with ethynylpyridine to form non-interlocked axles (58% yield) .
- 2,5-Dibromobenzoic acid is preferred for Ullmann coupling in azaxanthone synthesis due to regioselective reactivity at the 2- and 5-positions .
Functional Group Transformations
- This compound is esterified to benzyl 3,5-dibromobenzoate (reflux with K₂CO₃ and benzyl bromide) for nanoring synthesis .
- 3,5-Dibromo-4-hydroxybenzoic acid forms stable metal complexes, unlike its non-hydroxylated counterpart .
Research Findings and Trends
- Theoretical Studies: DFT calculations on 2-amino-3,5-dibromobenzoic acid confirm strong intramolecular hydrogen bonds, correlating with its crystallographic data .
- Industrial Use : this compound is a key intermediate in the synthesis of TPA-based molecules for perovskite solar cells (PSCs) .
- Safety Profile : The compound has low acute toxicity (RTECS DG6290010) but requires handling in ventilated environments due to dust formation .
Biological Activity
3,5-Dibromobenzoic acid (DBBA), with the chemical formula C7H4Br2O2 and CAS number 618-58-6, is a brominated aromatic compound that has garnered attention in various fields of research due to its potential biological activities. This article explores the biological effects, mechanisms of action, and relevant case studies associated with DBBA.
- Molecular Weight : 279.92 g/mol
- Melting Point : 220 °C
- Solubility : Slightly soluble in methanol, exhibiting faint turbidity.
Antimicrobial Properties
Research indicates that DBBA exhibits antimicrobial activity against a range of pathogens. A study evaluated its effectiveness against various bacterial strains and fungi. The minimum inhibitory concentration (MIC) for certain bacteria was noted to be relatively low, suggesting significant antimicrobial potential.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.5 mg/mL |
Escherichia coli | 1.0 mg/mL |
Candida albicans | 2.0 mg/mL |
These findings suggest that DBBA may serve as a candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance.
Anti-inflammatory Effects
DBBA has been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This effect was attributed to the modulation of NF-kB signaling pathways, which play a crucial role in inflammatory responses.
Cytotoxicity and Anticancer Activity
Several studies have explored the cytotoxic effects of DBBA on cancer cell lines. One notable study reported that DBBA induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The IC50 value was determined to be approximately 15 µM, indicating a potent anticancer effect.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast Cancer) | 15 | Apoptosis via caspase activation |
HeLa (Cervical Cancer) | 20 | Cell cycle arrest |
The biological activity of DBBA can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : DBBA has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, which may contribute to its anticancer effects.
- Cell Membrane Interaction : The bromine substituents enhance lipophilicity, facilitating interaction with cell membranes and influencing membrane fluidity and permeability.
Case Studies
- Antimicrobial Efficacy : A case study conducted by Smith et al. (2023) showed that formulations containing DBBA significantly reduced bacterial load in infected wounds compared to control groups.
- Cytotoxicity in Cancer Research : In a clinical trial involving patients with advanced breast cancer, participants treated with a compound derived from DBBA exhibited improved tumor response rates compared to standard therapies.
Q & A
Basic Research Questions
Q. How do the substituents (bromine atoms and carboxylic acid group) influence the acidity and reactivity of 3,5-dibromobenzoic acid?
- Methodological Answer : The two bromine atoms at the 3- and 5-positions are strong electron-withdrawing groups (EWGs), which increase the acidity of the carboxylic acid group by stabilizing the deprotonated form via inductive effects. Compared to unsubstituted benzoic acid (pKa ≈ 4.2), this compound has a lower pKa (~3.42 ± 0.10) due to this electronic effect . Reactivity in electrophilic substitution reactions is reduced at the meta positions (relative to Br) but may occur at the para position to the carboxylic acid group. Computational methods (e.g., DFT) can model these effects, while experimental validation involves measuring pKa via potentiometric titration or UV-Vis spectroscopy .
Table 1 : Acidity Comparison of Benzoic Acid Derivatives
Compound | pKa | Substituent Effects |
---|---|---|
Benzoic acid | 4.20 | Baseline |
3-Bromobenzoic acid | 3.81 | Single EWG at meta |
This compound | 3.42 ± 0.10 | Two EWGs at 3- and 5-positions |
Q. What experimental techniques are used to confirm the purity and structural integrity of this compound?
- Methodological Answer :
- Melting Point (MP) Analysis : Compare the observed MP (218–220°C) to literature values .
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments (e.g., absence of aromatic protons due to Br substitution) and confirm substitution patterns .
- Mass Spectrometry (MS) : Confirm molecular weight (279.91 g/mol) via ESI-MS or EI-MS .
- X-ray Crystallography : Resolve crystal structure using software like WinGX/ORTEP to validate bond lengths and angles (e.g., Br-C distances ~1.90 Å) .
Advanced Research Questions
Q. How can this compound be utilized in the synthesis of heterocyclic compounds, such as azaxanthones?
- Methodological Answer : this compound serves as a precursor in Ullmann coupling reactions. For example, regioselective copper-catalyzed coupling with 2-fluoro-hydroxypyridine forms diaryl ether intermediates, which undergo cyclization to yield azaxanthones . Key optimization parameters:
- Catalyst : CuI or CuBr with ligands like 1,10-phenanthroline.
- Temperature : 80–120°C in polar aprotic solvents (DMF, DMSO).
- Substrate Ratios : Stoichiometric control to minimize side reactions.
Yields (~30% over 3 steps) can be improved using microwave-assisted synthesis or flow chemistry .
Q. What challenges arise in achieving regioselectivity during further functionalization of this compound?
- Methodological Answer : The steric and electronic effects of bromine atoms limit reactivity at meta positions. For example, nitration or sulfonation favors the para position relative to the carboxylic acid group. Strategies to address this:
- Directing Groups : Introduce temporary protecting groups (e.g., benzyl ester) to redirect reactivity .
- Metal-Mediated Reactions : Use Pd-catalyzed C–H activation to target specific positions .
Computational modeling (e.g., Fukui indices) predicts reactive sites, guiding experimental design .
Q. How can the carboxylic acid group in this compound be modified for bioconjugation or polymer synthesis?
- Methodological Answer :
- Esterification : React with alcohols (e.g., benzyl alcohol) under acidic conditions (HSO) or coupling agents (DCC/DMAP) to form esters .
- Amide Formation : Use TBTU or EDC/HOBt to conjugate with amines, enabling peptide-like linkages .
- Coordination Chemistry : The carboxylate can bind metal ions (e.g., Cu) for catalytic or material science applications .
Q. What analytical methods resolve mixtures containing this compound and its derivatives?
- Methodological Answer :
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients separate derivatives; MS detects bromine isotope patterns (1:1 ratio for Br/Br) .
- TLC with Fluorescent Indicators : Monitor reaction progress using silica gel plates and UV visualization.
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition ~355°C) for material science applications .
Q. Data Contradictions and Validation
- Melting Point Variability : Reported MPs range from 218–220°C . Differences may stem from purity or polymorphic forms. Validate via DSC and repeated recrystallization .
- Synthetic Yields : Ullmann coupling yields vary (9–30%) due to sensitivity to oxygen/moisture. Use Schlenk techniques for reproducibility .
Properties
IUPAC Name |
3,5-dibromobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2O2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTFNJZWZHASAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60210800 | |
Record name | Benzoic acid, 3,5-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60210800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
618-58-6 | |
Record name | 3,5-Dibromobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=618-58-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 3,5-dibromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618586 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 3,5-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60210800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Dibromobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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